Fludarabine Phosphate

Content Navigation

Researchers requiring aqueous IV formulation of fludarabine face insolubility of the free base, while vidarabine's rapid ADA deamination compromises in vivo model consistency. Fludarabine phosphate (CAS 75607-67-9) solves these issues as a water-soluble, ADA-stable prodrug. • Solubility: 9.2 mg/mL in water, up to 57 mg/mL in basic buffers for direct IV injectable preparation. • ADA Resistance: 2-fluoro substitution prevents deamination, yielding ~20 h active metabolite half-life for reproducible CLL/non-Hodgkin's lymphoma models. • Established standard for reduced-intensity conditioning (RIC) regimens-reliable T-cell depletion baseline for allogeneic engraftment studies. Supplied as a high-purity lyophilized powder; ready for global procurement.

CAS Number

Product Name

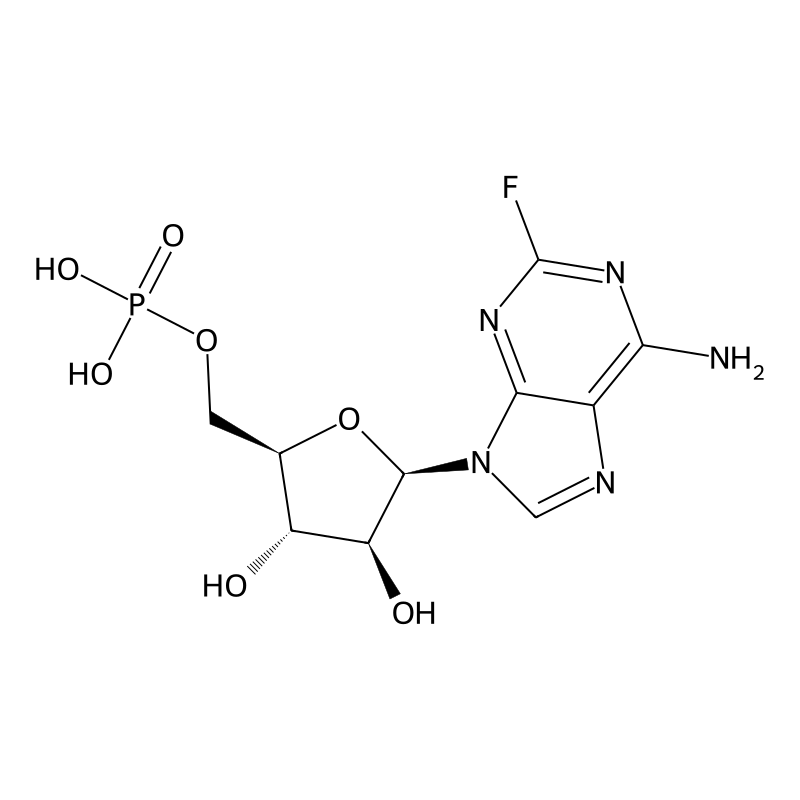

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Water 9.2 (mg/mL)

pH 4 buffer 27.6 (mg/mL)

pH 9 buffer 57 (mg/mL)

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Fludarabine Phosphate (CAS 75607-67-9) is a fluorinated nucleotide analog of the antiviral agent vidarabine. As a prodrug, it is specifically synthesized with a 5'-monophosphate group to overcome the severe aqueous solubility limitations of its free base counterpart. This structural modification yields a water-soluble compound capable of reaching approximately 9.2 mg/mL in water and up to 57 mg/mL in basic buffers, enabling direct formulation into intravenous injectables [1]. Upon administration or in cellular assays, the phosphate group is rapidly cleaved in serum to yield the active nucleoside 2-fluoro-ara-A, which is subsequently transported intracellularly and rephosphorylated to the cytotoxic triphosphate form. The presence of the 2-fluoro substitution additionally confers critical resistance to adenosine deaminase (ADA), making it an enzymatically stable precursor for hematological research and immunosuppressive workflows [2].

Research Fit

Substituting Fludarabine Phosphate with its closest structural analogs compromises both formulation viability and metabolic stability. Fludarabine free base is practically insoluble in water, rendering it unsuitable for standard aqueous intravenous formulations or high-concentration in vitro dosing without the use of organic solvents [1]. Conversely, while the parent compound vidarabine (ara-A) shares the core arabinofuranosyladenine structure, it lacks the 2-fluoro substitution. This absence makes vidarabine susceptible to rapid deamination by ubiquitous adenosine deaminase (ADA) into an inactive hypoxanthine derivative, resulting in a short half-life that requires continuous, high-volume infusion to maintain target concentrations [2]. Furthermore, substituting with next-generation analogs like cladribine or clofarabine alters the intracellular pharmacokinetics and toxicity profile, meaning they cannot serve as 1:1 drop-in replacements for established fludarabine-based conditioning or chronic lymphocytic leukemia (CLL) models [3].

Substitution Risk

References

- [1] WO2010046917A2 - Fludarabine phosphate composition - Google Patents

- [2] Fludarabine phosphate: a synthetic purine antimetabolite with significant activity against lymphoid malignancies. Semin Oncol. 1990.

- [3] Clinical and Pharmacokinetic Study of Clofarabine in Chronic Lymphocytic Leukemia: Strategy for Treatment. Clin Cancer Res 2006.

Aqueous Solubility for IV Delivery

The 5'-monophosphate group in Fludarabine Phosphate fundamentally alters its physical properties compared to the free base. Fludarabine Phosphate achieves an aqueous solubility of approximately 9.2 mg/mL in pure water, and up to 57 mg/mL in pH 9 buffer [1]. This allows for the standard clinical reconstitution of 25 mg/mL in sterile water or 0.9% sodium chloride. In contrast, Fludarabine free base is poorly water-soluble, necessitating complex solvent systems for dissolution [2].

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 9.2 mg/mL (Water) to 57 mg/mL (pH 9 buffer) |

| Comparator Or Baseline | Fludarabine free base (Poorly water soluble) |

| Quantified Difference | Orders of magnitude higher solubility enabling 25 mg/mL aqueous injectables |

| Conditions | Room temperature, aqueous buffers (pH 4 to 9) |

Buyers developing injectable formulations or high-concentration aqueous assays must procure the phosphate salt to avoid precipitation and eliminate the need for organic co-solvents.

Resistance to ADA Degradation

The addition of a fluorine atom at the 2-position of the adenine ring protects the molecule from enzymatic cleavage. Unlike its parent compound vidarabine (ara-A), which is rapidly deaminated by adenosine deaminase (ADA) into an inactive metabolite, Fludarabine Phosphate (via its active circulating metabolite 2-fluoro-ara-A) is resistant to ADA [1]. This resistance extends the terminal half-life of the active metabolite to approximately 20 hours in vivo, compared to the rapid clearance of vidarabine [2].

| Evidence Dimension | Enzymatic degradation half-life (in vivo terminal half-life of active metabolite) |

| Target Compound Data | ~20 hours (2-fluoro-ara-A) |

| Comparator Or Baseline | Vidarabine (rapidly inactivated by ADA, short half-life) |

| Quantified Difference | Extended terminal half-life allowing for once-daily dosing rather than continuous infusion |

| Conditions | In vivo plasma pharmacokinetics |

For in vivo models and clinical applications, the ADA-resistant fluorinated structure is mandatory to achieve sustained therapeutic exposure without continuous infusion pumps.

Stability in Aqueous Diluents

Fludarabine Phosphate demonstrates extended stability when prepared for clinical or laboratory use. When diluted to concentrations between 0.25 mg/mL and 1.2 mg/mL in 0.9% sodium chloride, the solution remains physicochemically stable (<10% degradation) for up to 115 days at room temperature or under refrigeration [1]. Even at higher concentrated states in glass containers, it maintains >93% of its initial concentration for at least 15 days [2].

| Evidence Dimension | Degradation in 0.9% NaCl solution |

| Target Compound Data | <10% degradation over 115 days (at 0.25 - 1.2 mg/mL) |

| Comparator Or Baseline | Standard baseline requirement for 24-48 hour clinical stability |

| Quantified Difference | Exceeds standard short-term stability requirements by over 100 days |

| Conditions | 0.9% NaCl solution, room temperature and 2-8°C |

High aqueous stability reduces waste in laboratory and clinical settings by allowing bulk preparation and extended storage of diluted solutions.

Intravenous Formulation

Due to its aqueous solubility (up to 57 mg/mL in basic buffers), Fludarabine Phosphate is the required API for developing lyophilized powders and ready-to-use injectable solutions for hematological oncology, eliminating the need for complex lipid or solvent-based carriers required by the free base [1].

CLL In Vivo Models

The compound's resistance to adenosine deaminase (ADA) ensures a prolonged half-life (~20 hours for its active metabolite), making it the standard purine analog for establishing reproducible in vivo models of CLL and non-Hodgkin's lymphoma without the confounding variable of rapid enzymatic degradation seen with vidarabine [2].

HSCT Conditioning

Fludarabine Phosphate is a standard procurement choice for researchers formulating reduced-intensity conditioning (RIC) regimens, as its specific intracellular pharmacokinetics and potent T-cell depletion capabilities provide a reliable baseline for studying allogeneic engraftment [3].

Application Fit Matrix

Quantity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

UNII

GHS Hazard Statements

H341 (98.77%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (29.63%): May cause cancer [Danger Carcinogenicity];

H360 (32.1%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (67.9%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (29.63%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Ribonucleoside-diphosphate reductase [EC:1.17.4.1]

RRM1 [HSA:6240] [KO:K10807]

Pictograms

Health Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Stability Shelf Life

Explore Compound Types